molecular formula C20H17ClN4 B2395295 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-99-8

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2395295
CAS No.: 890634-99-8
M. Wt: 348.83
InChI Key: QOSSCSDGUXCJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-(2-chlorophenyl) group, a 5-methyl substituent, and an N-(4-methylphenyl)amine moiety. The structural features of this compound suggest its role in modulating biological activity through interactions with enzyme active sites, where the 2-chlorophenyl group may influence steric and electronic properties, while the 4-methylphenylamine moiety contributes to solubility and binding affinity.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-7-9-15(10-8-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSSCSDGUXCJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a Biginelli-type reaction. This involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds without the need for catalysts and is typically carried out in boiling dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

For industrial production, the process can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The results showed that the compound effectively reduced cell viability and induced cell death through mitochondrial-dependent pathways.

CompoundCancer TypeIC50 (µM)Reference
3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineA549 (Lung)12.5
3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineMCF-7 (Breast)8.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro assays revealed that the compound demonstrated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

PathogenActivityReference
Staphylococcus aureusInhibitory Effect
Escherichia coliModerate Activity

Enzyme Inhibition

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown potential as an enzyme inhibitor, particularly against targets relevant to cancer and infectious diseases.

Case Study: Inhibition of Dihydroorotate Dehydrogenase

The compound exhibited competitive inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is vital for rapidly dividing cells such as cancer cells.

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate DehydrogenaseCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its biological activity.

SAR Insights

Research has indicated that modifications at specific positions can enhance potency and selectivity towards desired biological targets. For instance, the presence of halogenated phenyl groups has been correlated with increased anticancer activity.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell growth and differentiation .

Comparison with Similar Compounds

Table 1: 3-Position Substituent Comparisons

Compound 3-Substituent Biological Activity (M. tb MIC) Reference
3-(4-Fluorophenyl) derivative 4-Fluorophenyl <1 μM
Target compound 2-Chlorophenyl Data not reported
3-Phenyl derivative Phenyl >10 μM

Substituent Effects at the 5-Position

The 5-position tolerates alkyl, aryl, and heteroaryl groups:

  • 5-Methyl (target compound) : Methyl groups enhance metabolic stability by reducing oxidative degradation, as seen in mouse/human liver microsomal assays for related compounds .
  • 5-Aryl derivatives (e.g., 5-(p-tolyl) in compound 33, ): Bulky aryl groups improve potency but may compromise solubility. For example, 5-(4-isopropylphenyl) analogs (compound 35) show moderate activity (MIC ~2 μM) .
  • 5-Heteroaryl derivatives : Pyridyl or morpholine-containing groups (e.g., compound 51 in ) enhance solubility but require balanced lipophilicity for membrane penetration .

Table 2: 5-Position Substituent Comparisons

Compound 5-Substituent Metabolic Stability Solubility Reference
Target compound Methyl High Moderate
5-(4-Isopropylphenyl) (35) 4-Isopropylphenyl Moderate Low
5-(6-Methoxypyridin-2-yl) (48) 6-Methoxypyridyl High High

N-Substituent Variations at the 7-Position

The 7-amine substituent influences target selectivity and pharmacokinetics:

  • N-(Pyridin-2-ylmethyl) derivatives (e.g., compounds 47–51, ): Pyridine-containing groups improve water solubility and hydrogen bonding, with MIC values as low as 0.5 μM .
  • N-(4-Chlorophenyl) derivatives (e.g., ): Chlorine improves potency but may elevate cytotoxicity, as seen in analogs with IC50 values <1 μM in kinase assays .

Table 3: 7-Position N-Substituent Comparisons

Compound N-Substituent hERG Liability Solubility (LogP) Reference
Target compound 4-Methylphenyl Moderate ~3.5
N-(Pyridin-2-ylmethyl) (47) Pyridin-2-ylmethyl Low ~2.8
N-(4-Chlorophenyl) (18) 4-Chlorophenyl High ~4.0

Key Research Findings and Implications

  • Structural Optimization : The target compound’s 2-chlorophenyl group may offer a balance between activity and safety, though direct comparisons with 4-fluoro analogs suggest room for improvement in potency .
  • Metabolic Stability : Methyl groups at the 5-position (as in the target) correlate with enhanced microsomal stability, a critical factor for in vivo efficacy .
  • Safety Profile : The N-(4-methylphenyl) group likely reduces hERG binding compared to 4-chlorophenyl analogs, though experimental validation is needed .

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a fused pyrazole and pyrimidine ring system, with specific substitutions that enhance its pharmacological potential.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name 3(2chlorophenyl)5methylN(4methylphenyl)pyrazolo[1,5a]pyrimidin7amine\text{IUPAC Name }3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Key Properties:

  • Molecular Formula: C20H17ClN4C_{20}H_{17}ClN_4
  • Molecular Weight: 364.83 g/mol
  • Solubility: Varies based on solvent conditions.

The biological activity of 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes such as protein tyrosine kinases, which are crucial in regulating cell growth and differentiation. This inhibition can lead to significant alterations in cellular signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that several derivatives possess significant activity against a range of pathogens. For instance, one study highlighted the antimicrobial efficacy of related compounds with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidines are well-documented. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. Compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For example, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialMIC = 0.22 μg/mL against S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryIC50 comparable to diclofenac

Case Study 1: Antimicrobial Evaluation

A recent study evaluated several pyrazolo derivatives for their antimicrobial properties. The compound designated as 7b demonstrated exceptional antibacterial activity with an MIC value ranging from 0.22 to 0.25 μg/mL against multiple strains, indicating its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of pyrazolo[1,5-a]pyrimidines, researchers found that these compounds could effectively inhibit cell proliferation in various cancer cell lines through the induction of apoptotic pathways. This study underscores the therapeutic promise of this class of compounds in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine core formation. Key steps include:

  • Coupling reactions : Substituted phenyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Amine functionalization : The N-(4-methylphenyl) group is added using reductive amination or Buchwald-Hartwig amination .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF or dichloromethane), temperature control (60–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, the 2-chlorophenyl group shows distinct coupling patterns (e.g., δ 7.3–7.6 ppm) .
  • IR Spectroscopy : Stretching frequencies for C-Cl (~725 cm⁻¹) and NH groups (~3300 cm⁻¹) validate functional groups .
  • HPLC-MS : Ensures purity (>95%) and molecular weight confirmation (e.g., [M+H]+ at m/z ~405) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

  • Methodological Answer :

  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
  • Antimicrobial testing : Broth microdilution assays against Staphylococcus aureus or E. coli to determine MIC values .
  • Enzyme inhibition : Kinase or DHODH inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

  • Methodological Answer :

  • Lipophilicity adjustments : Introduce hydrophilic groups (e.g., morpholine, piperazine) via substitution at the 7-amine position to improve solubility .
  • Prodrug strategies : Acetylate the amine group to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • SAR studies : Systematically replace substituents (e.g., 4-methylphenyl with pyridyl) and compare LogP values (via HPLC) and activity .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Structural analogs : Compare activity of derivatives (e.g., 3-(4-fluorophenyl) vs. 2-chlorophenyl) to identify substituent-specific effects .

Q. What computational methods predict binding modes with biological targets like kinases or bacterial enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FLT3 kinase (PDB: 2R3J) or M. tuberculosis DHODH .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Asp814 in FLT3) .
  • QSAR modeling : Develop models using MOE or RDKit to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .

Q. What strategies mitigate off-target effects observed in kinase inhibition assays?

  • Methodological Answer :

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., ABL1, JAK2) .
  • Crystal structure analysis : Compare binding poses of the compound and reference inhibitors (e.g., imatinib) to redesign the pyrimidine core for specificity .
  • Fragment-based design : Replace the 4-methylphenyl group with smaller fragments (e.g., cyclopropyl) to reduce steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.